molecular formula C14H13BrN2O B7807917 1-(4-Bromophenyl)-3-(m-tolyl)urea

1-(4-Bromophenyl)-3-(m-tolyl)urea

Cat. No.: B7807917
M. Wt: 305.17 g/mol
InChI Key: REIWCPAVHKAQQX-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(m-tolyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromophenyl group and a tolyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-3-(m-tolyl)urea can be synthesized through a reaction between 4-bromoaniline and m-tolyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction is usually catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and heated to the desired temperature. The product is then purified through crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The tolyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The urea moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Formation of substituted phenylureas.

    Oxidation Reactions: Formation of carboxylic acid derivatives.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

1-(4-Bromophenyl)-3-(m-tolyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is utilized in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein functions.

    Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(m-tolyl)urea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromophenyl and tolyl groups contribute to its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(m-tolyl)urea: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)-3-(m-tolyl)urea: Similar structure but with a fluorine atom instead of bromine.

    1-(4-Methylphenyl)-3-(m-tolyl)urea: Similar structure but with a methyl group instead of bromine.

Uniqueness

1-(4-Bromophenyl)-3-(m-tolyl)urea is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its reactivity and binding affinity in various applications compared to its analogs with different substituents.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-10-3-2-4-13(9-10)17-14(18)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIWCPAVHKAQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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